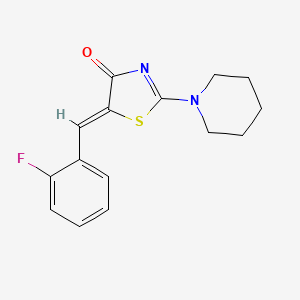

5-(2-Fluoro-benzylidene)-2-piperidin-1-yl-thiazol-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(2-fluorophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2OS/c16-12-7-3-2-6-11(12)10-13-14(19)17-15(20-13)18-8-4-1-5-9-18/h2-3,6-7,10H,1,4-5,8-9H2/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEVTTYGASHPFJ-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3F)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3F)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327286 | |

| Record name | (5Z)-5-[(2-fluorophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204375 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1181815-84-8 | |

| Record name | (5Z)-5-[(2-fluorophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-benzylidene)-2-piperidin-1-yl-thiazol-4-one typically involves the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized in the presence of a suitable base, such as sodium hydroxide, to yield the thiazole ring

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-benzylidene)-2-piperidin-1-yl-thiazol-4-one can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

5-(2-Fluoro-benzylidene)-2-piperidin-1-yl-thiazol-4-one has been investigated for its potential therapeutic properties:

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor. Its structural features allow it to bind effectively to the active sites of various enzymes, potentially leading to therapeutic applications in cancer and inflammatory diseases .

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as HeLa and HCT116, with GI50 values ranging from 0.15 to 0.28 μM. This suggests its potential as a candidate for developing new anticancer agents .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of the 20S proteasome, which is crucial for protein degradation in cells. The interaction between the compound and specific amino acid residues in the proteasome has been elucidated through in silico docking studies .

Biological Research

In addition to its medicinal applications, this compound has been explored for its biological properties:

- Receptor Modulation : Research indicates that it may interact with various receptors, modulating their signaling pathways and influencing cellular responses.

- Chemical Biology : Its unique structure allows it to serve as a building block for synthesizing more complex molecules with specific biological activities.

Industrial Applications

The compound's unique properties also make it suitable for industrial applications:

- Material Science : It is being investigated for use in developing new materials with specific properties such as fluorescence or conductivity, which could have applications in electronics and photonics.

Case Study 1: Anticancer Properties

A study conducted on various derivatives of piperidinone highlighted the effectiveness of compounds similar to this compound against cervical cancer cells by inhibiting proteasome activity. The most active derivative showed a GI50 value of 0.15 μM, indicating strong cytotoxic effects .

Case Study 2: Enzyme Inhibition Mechanism

Further research into the enzyme inhibition capabilities revealed that compounds containing thiazole moieties can effectively inhibit proteasome activity through hydrogen bonding interactions with key residues in the enzyme's active site. This mechanism was confirmed through both experimental and computational methods .

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-benzylidene)-2-piperidin-1-yl-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Crystallographic and Conformational Differences

- Methoxy-substituted Analog: Exhibits hydrogen bonding along the c-axis, with intermolecular C–H···O interactions stabilizing the crystal lattice.

- Fluorinated Analog in : A related fluorobenzylidene derivative shows dihedral angles of 88.16° between the thiazole and fluorophenyl rings, with π–π interactions (3.836 Å) contributing to a 3D network. Fluorine’s electronegativity may reduce electron density, affecting packing efficiency .

Electronic and Steric Effects

- Fluorine vs. In contrast, the 4-methoxy group is electron-donating, which may improve stability but reduce interaction with electron-deficient biological targets .

- Piperidinyl vs. Piperazinyl : Piperazinyl analogs (e.g., ) introduce an additional nitrogen, increasing basicity and hydrogen-bonding capacity compared to piperidinyl derivatives .

Implications for Research and Development

The structural diversity of thiazolidinone analogs allows fine-tuning of physicochemical properties:

- Fluorinated Derivatives : Ideal for applications requiring metabolic stability and membrane permeability.

- Methoxy/Bromo Derivatives : Useful in studying steric effects or designing materials with specific crystal-packing behaviors.

Further studies should explore biological activity correlations and computational modeling to predict interactions with biological targets.

Biological Activity

Overview

5-(2-Fluoro-benzylidene)-2-piperidin-1-yl-thiazol-4-one is a synthetic organic compound classified within the thiazole derivatives. Its unique structure, which includes a fluorobenzylidene group, a thiazole ring, and a piperidinyl group, renders it of significant interest in various biological and medicinal research fields. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅FN₂OS |

| Molecular Weight | 290.356 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 421.0 ± 55.0 °C at 760 mmHg |

| Flash Point | 208.4 ± 31.5 °C |

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways. Research indicates that it may act as an enzyme inhibitor or receptor modulator, which could explain its potential therapeutic benefits in treating various diseases.

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits anti-inflammatory properties. A study evaluated its effects on LPS-induced nitric oxide (NO) secretion in mouse RAW264.7 macrophages. The compound showed significant inhibition of NO secretion at a concentration of 6 μM without notable cytotoxicity to the cells, suggesting its potential as an anti-inflammatory agent .

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study on derivatives of piperidin-4-one indicated that modifications to the molecular structure could enhance cytotoxicity against cancer cells. For instance, compounds with specific aryl substitutions showed mean GI50 values as low as 0.25 μM, indicating strong anticancer potential . The presence of electron-withdrawing groups in the aryl ring was correlated with increased cytotoxicity, highlighting the importance of structural modifications in enhancing therapeutic efficacy.

Case Studies and Research Findings

- Inhibition Mechanism : In silico docking studies suggested that the mechanism of proteasome inhibition by related compounds involves hydrogen bonding interactions with key amino acid residues within the proteasome structure, indicating a potential pathway for anticancer activity .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that substituents on the aryl ring significantly influence cytotoxicity. For example, compounds with electronegative substituents exhibited enhanced activity compared to those with electron-donating groups .

- Comparative Studies : When compared to similar compounds such as 5-(2-Fluoro-benzylidene)-pyrimidine derivatives, this compound demonstrated unique properties due to its specific structural features, which may contribute to its distinct biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-fluoro-benzylidene)-2-piperidin-1-yl-thiazol-4-one, and how can reaction conditions be optimized to improve yield?

- Answer : The compound can be synthesized via a condensation reaction between 2-thioxothiazolidin-4-one derivatives and fluorinated aldehydes. A reflux setup in glacial acetic acid with sodium acetate as a catalyst (1:1 molar ratio) is effective. Reaction completion is monitored by TLC (20% ethyl acetate/n-hexane). Post-reaction, precipitates are isolated via ice-cold water quenching and recrystallized from ethanol (85% yield reported for analogous compounds) . Adjusting reflux duration (6–9 hours) and stoichiometric ratios of the aldehyde and thiazolidinone precursor can optimize yields.

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Answer : Multi-nuclear NMR (¹H, ¹³C, and ¹⁹F) is critical for confirming the benzylidene and piperidinyl moieties. IR spectroscopy validates carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations. For unambiguous confirmation, X-ray crystallography is recommended, as demonstrated for structurally similar (5E)-5-(4-methoxybenzylidene)-2-piperidin-1-yl-thiazol-4-one derivatives . Mass spectrometry (ESI-MS) provides molecular ion verification.

Q. How can solubility challenges in biological assays be addressed for this lipophilic compound?

- Answer : Use polar aprotic solvents like DMSO or DMF for initial solubilization. For aqueous buffers, employ co-solvents (e.g., 10% Tween-80) or cyclodextrin-based encapsulation. Pre-formulation studies using Hansen solubility parameters (HSP) can guide solvent selection. Recrystallization from dioxane or ethanol mixtures improves purity and moderate aqueous dispersibility .

Advanced Research Questions

Q. What mechanistic insights exist for the thiazole ring formation in this compound, and how do substituents influence reaction kinetics?

- Answer : The thiazole core forms via a nucleophilic attack of the piperidine amine on a thiourea intermediate, followed by cyclodehydration. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., 2-fluoro on benzylidene) accelerate cyclization by stabilizing transition states. Substituent effects on reaction rates can be quantified using Hammett plots .

Q. How can contradictory spectral data (e.g., NMR splitting vs. X-ray crystallography) be resolved for the benzylidene double-bond configuration?

- Answer : The Z/E configuration of the benzylidene group can lead to NMR signal splitting due to restricted rotation. X-ray crystallography is definitive for geometry assignment. For example, (5E)-isomers show distinct NOESY correlations between the benzylidene proton and thiazole ring protons, whereas Z-isomers exhibit coupling with the piperidinyl group .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting thiazol-4-one derivatives?

- Answer :

- Core modifications : Replace the piperidinyl group with morpholine or azepane to study steric effects.

- Substituent variation : Introduce electron-donating (e.g., -OCH₃) or halogen groups (e.g., -Cl) on the benzylidene ring to modulate electronic properties.

- Biological assays : Pair synthetic variations with enzymatic inhibition (e.g., kinase assays) or antimicrobial susceptibility testing (MIC determination) .

Q. What environmental fate studies are applicable to assess the ecological impact of this compound?

- Answer : Follow the INCHEMBIOL framework:

- Physicochemical properties : Determine logP, hydrolysis half-life, and photostability.

- Biotic/abiotic degradation : Use OECD 301/302 guidelines for aerobic biodegradation.

- Ecotoxicity : Conduct algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests .

Methodological Considerations

Q. How should researchers design experiments to resolve discrepancies in biological activity data across studies?

- Answer :

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.

- Dose-response curves : Include IC₅₀/EC₅₀ calculations with 95% confidence intervals.

- Batch validation : Ensure compound purity (>95% by HPLC) and confirm stereochemistry .

Q. What computational tools are effective for predicting the pharmacokinetic profile of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.